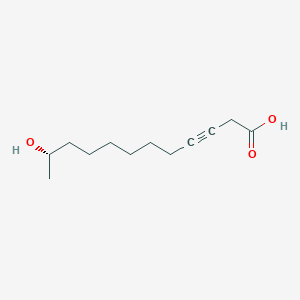
(11S)-11-Hydroxydodec-3-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11S)-11-Hydroxydodec-3-ynoic acid: is an organic compound characterized by the presence of a hydroxyl group at the 11th carbon and a triple bond between the 3rd and 4th carbons in a 12-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (11S)-11-Hydroxydodec-3-ynoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Triple Bond Formation: The triple bond between the 3rd and 4th carbons is introduced using standard alkyne formation techniques, such as the Sonogashira coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (11S)-11-Hydroxydodec-3-ynoic acid can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in various saturated or unsaturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 11-ketododec-3-ynoic acid or dodec-3-ynoic acid.
Reduction: Formation of 11-hydroxydodec-3-ene or 11-hydroxydodecane.
Substitution: Formation of 11-halododec-3-ynoic acid or 11-aminododec-3-ynoic acid.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (11S)-11-Hydroxydodec-3-ynoic acid can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound can be a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or flexibility.
Mécanisme D'action
The mechanism by which (11S)-11-Hydroxydodec-3-ynoic acid exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of the hydroxyl group and the triple bond allows for specific interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(11R)-11-Hydroxydodec-3-ynoic acid: The enantiomer of (11S)-11-Hydroxydodec-3-ynoic acid, differing only in the spatial arrangement of the hydroxyl group.
Dodec-3-ynoic acid: Lacks the hydroxyl group at the 11th carbon.
11-Hydroxydodec-2-ynoic acid: The triple bond is located between the 2nd and 3rd carbons instead of the 3rd and 4th.
Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl group and triple bond. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87583-41-3 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(11S)-11-hydroxydodec-3-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-5,7,9-10H2,1H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
AUEMENJQQZVRNP-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CCCCCCC#CCC(=O)O)O |
SMILES canonique |
CC(CCCCCCC#CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



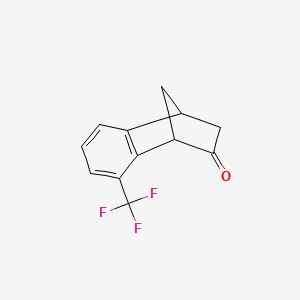
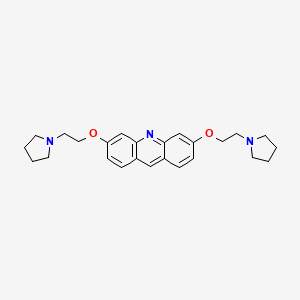
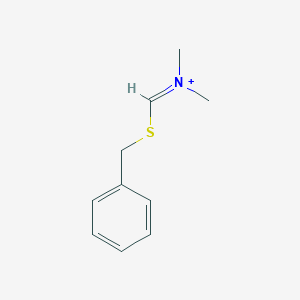
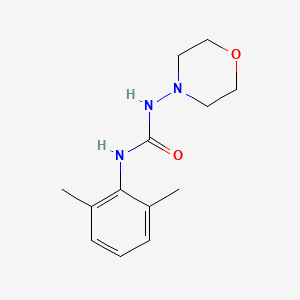

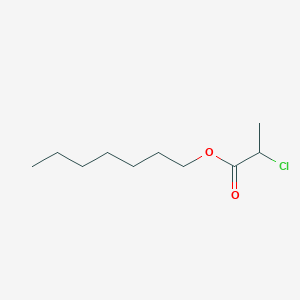
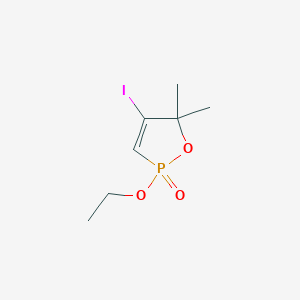


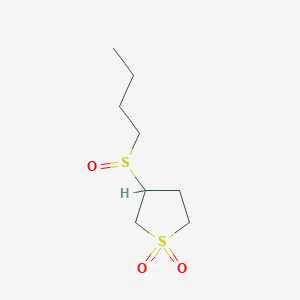
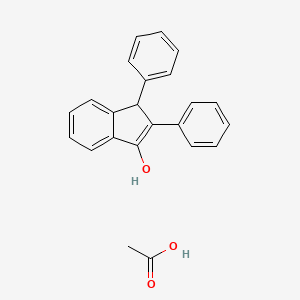
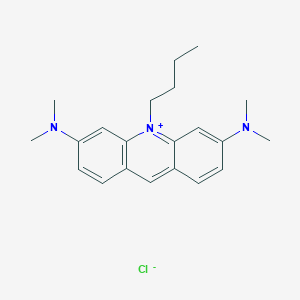
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
